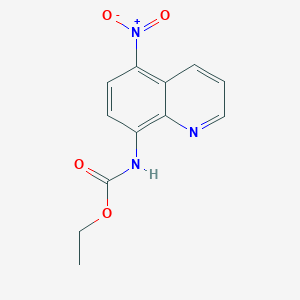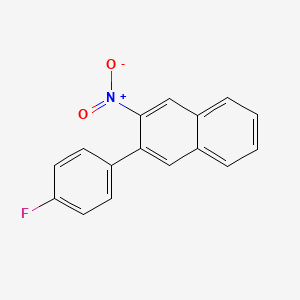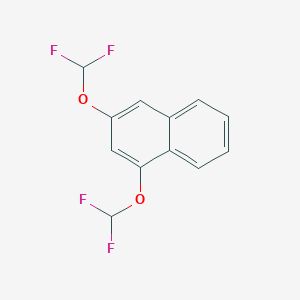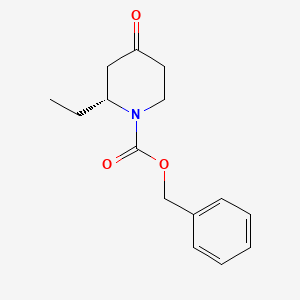
5,5'-Biquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Biquinoxaline is a nitrogen-containing heterocyclic compound that features two quinoxaline units linked at the 5-position. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and other fields. The structure of 5,5’-Biquinoxaline consists of two benzene rings fused with pyrazine rings, making it a versatile compound with significant potential in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Biquinoxaline typically involves the condensation of o-phenylenediamine with diketones or dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with glyoxal under acidic conditions, leading to the formation of quinoxaline, which can then be further reacted to form 5,5’-Biquinoxaline .
Industrial Production Methods
Industrial production methods for 5,5’-Biquinoxaline often focus on optimizing yield and purity. These methods may involve the use of catalysts, such as transition metals, to facilitate the reaction and improve efficiency. Green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,5’-Biquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline derivatives with various functional groups, which can be further utilized in different applications .
Scientific Research Applications
5,5’-Biquinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic properties, including its use in drug development for various diseases.
Industry: Utilized in the development of materials such as organic semiconductors, electroluminescent materials, and fluorescent probes
Mechanism of Action
The mechanism of action of 5,5’-Biquinoxaline involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function. In cancer research, it has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a single quinoxaline unit.
2,3-Diphenylquinoxaline: A derivative with phenyl groups at the 2 and 3 positions.
6,6’-Biquinoxaline: Another biquinoxaline compound with a different linkage position.
Uniqueness
5,5’-Biquinoxaline is unique due to its specific linkage at the 5-position, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
168124-25-2 |
|---|---|
Molecular Formula |
C16H10N4 |
Molecular Weight |
258.28 g/mol |
IUPAC Name |
5-quinoxalin-5-ylquinoxaline |
InChI |
InChI=1S/C16H10N4/c1-3-11(15-13(5-1)17-7-9-19-15)12-4-2-6-14-16(12)20-10-8-18-14/h1-10H |
InChI Key |
FALRVVAOZLYQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C3=C4C(=CC=C3)N=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one](/img/structure/B11854624.png)



![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)

![6-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11854677.png)




![7,8-dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one](/img/structure/B11854716.png)
![1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854717.png)
